Lonidamine

概要

説明

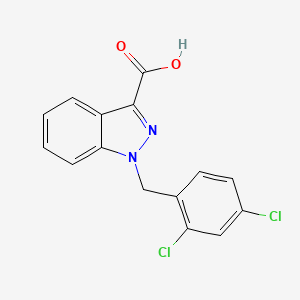

ロニダミンは、インダゾール-3-カルボン酸の誘導体であり、癌細胞における好気的解糖を阻害する能力で知られています。 ロニダミンは、1979年に精子形成抑制剤として初めて導入されましたが、その後、癌細胞のエネルギー代謝を阻害することにより抗腫瘍活性を示すことが判明しました .

準備方法

合成経路と反応条件

ロニダミンは、2,4-ジクロロベンジルクロリドとインダゾール-3-カルボン酸を反応させる多段階プロセスによって合成できます。この反応は通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの有機溶媒中で、水酸化ナトリウムや炭酸カリウムなどの塩基を用いて行われます。 この反応は、還流条件下で行い、ロニダミンが生成されます .

工業的製造方法

ロニダミンの工業的製造は、同様の合成経路を使用しますが、より大規模に行われます。 このプロセスは、より高い収率と純度を実現するために最適化されており、多くの場合、再結晶やクロマトグラフィーなどの追加の精製工程が含まれ、最終製品が医薬品基準を満たしていることが保証されます .

化学反応の分析

反応の種類

ロニダミンは、次のようなさまざまな化学反応を起こします。

酸化: ロニダミンは、特定の条件下で酸化され、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、ロニダミンの官能基を修飾し、その生物活性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .

科学的研究の応用

Clinical Applications

Lonidamine has been investigated for its efficacy in combination with other therapeutic modalities:

- Chemotherapy Sensitization : LND has shown promise as a sensitizer when combined with chemotherapeutic agents. In clinical trials involving breast cancer and non-small cell lung cancer, combinations of LND with drugs like cisplatin have resulted in improved response rates and survival outcomes .

- Radiation Therapy Enhancement : Recent studies have demonstrated that LND can enhance the effectiveness of radiation therapy by modifying tumor metabolism. In prostate cancer models, LND treatment significantly improved tumor response to radiation, suggesting that lower doses of radiation may be sufficient when used alongside LND .

Innovative Formulations

The development of novel formulations of this compound has further expanded its therapeutic potential:

- Mitochondria-Targeted Analog (Mito-LND) : This modified version of this compound specifically targets mitochondrial bioenergetics in cancer cells. Mito-LND has been shown to inhibit lung tumorigenesis effectively and is significantly more potent than standard this compound .

- Liposomal Delivery Systems : Research into liposome-based drug delivery systems incorporating LND aims to enhance its bioavailability and reduce systemic toxicity. These systems can improve drug accumulation at tumor sites while minimizing side effects associated with traditional delivery methods .

Case Studies and Clinical Trials

A variety of clinical trials have assessed the efficacy of this compound across different cancer types:

作用機序

ロニダミンは、解糖の最初の段階を触媒する酵素であるヘキソキナーゼを阻害することで効果を発揮します。この阻害は、癌細胞のエネルギー代謝を混乱させ、ATP産生の減少と細胞死の増加につながります。 ロニダミンは、ミトコンドリアの機能にも影響を与え、シトクロムcの放出とアポトーシスの誘導につながります .

類似化合物との比較

類似化合物

ジクロロ酢酸: ピルビン酸脱水素酵素キナーゼを標的とする別の解糖阻害剤です。

2-デオキシ-D-グルコース: グルコースの取り込みとリン酸化と競合することで解糖を阻害するグルコースアナログです。

ガメンダゾール: ロニダミンの誘導体であり、潜在的な男性用避妊薬として研究されています

独自性

ロニダミンは、解糖とミトコンドリア機能の両方に対する二重作用が独特であり、癌細胞代謝の強力な阻害剤となっています。 他の抗癌剤や治療の有効性を高める能力は、他の解糖阻害剤との差別化要因となっています .

生物活性

Lonidamine (LND) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and metabolic regulation. Originally developed as an anti-spermatogenic agent, LND has been repurposed in recent years for its potential anti-cancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical implications.

This compound exerts its effects primarily through the inhibition of glycolysis and mitochondrial functions. The following key mechanisms have been identified:

- Inhibition of Glycolysis : LND selectively inhibits hexokinase II (HK-II), an enzyme crucial for glucose metabolism in cancer cells. This inhibition leads to decreased glucose phosphorylation and reduced levels of glycolytic intermediates, ultimately resulting in lower lactate production and cellular acidification .

- Mitochondrial Effects : LND disrupts mitochondrial bioenergetics by inhibiting complexes I and II of the mitochondrial electron transport chain. This inhibition promotes the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

- Mitochondrial Permeability Transition : LND opens the mitochondrial permeability transition pore, facilitating the release of pro-apoptotic factors such as cytochrome c, which further drives apoptotic signaling pathways .

Pharmacodynamics

The pharmacodynamics of this compound highlight its selective action on tumor cells compared to normal cells. Studies indicate that LND's inhibitory effects on glycolysis are more pronounced in highly undifferentiated tumor cells, suggesting a potential therapeutic window for its application in oncology .

Table 1: Summary of this compound's Mechanisms

Case Studies and Research Findings

- Combination Therapy : Recent studies have explored the use of this compound in combination with other chemotherapeutic agents. For instance, Mito-LND, a mitochondria-targeted derivative of this compound, has shown enhanced efficacy against lung cancer by suppressing tumor growth and metastasis without significant toxicity .

- Anti-Cancer Efficacy : In preclinical models, this compound has demonstrated significant anti-tumor activity across various cancer types. For example, its ability to induce apoptosis through mitochondrial pathways has been validated in glioma and lung cancer cell lines .

- Synergistic Effects : Research indicates that combining this compound with other agents can yield synergistic effects, enhancing overall treatment efficacy. For example, studies have shown that combining LND with arsenic trioxide (ATO) can improve outcomes in certain cancer models by modulating signaling pathways involved in cell survival and apoptosis .

特性

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRYRZXSPDWGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020782 | |

| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase. Hexokinase is an enzyme that catalyzes glucose, the first step in glycolysis. The inhibition of hexokinase by lonidamine is well established. In addition, there is evidence that lonidamine may increase programmed cell death. This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for induction of apoptosis; agents that directly effect mitochondria may, therefore, trigger apoptosis. Indeed, in vitro models with lonidamine exhibit the hallmarks of apoptosis, including mitochondrial membrane depolarization, release of cytochrome C, phosphatidylserine externalization, and DNA fragmentation. [PMID: 16986057] | |

| Record name | Lonidamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50264-69-2 | |

| Record name | Lonidamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50264-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lonidamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonidamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lonidamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lonidamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lonidamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LONIDAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U78804BIDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。